
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that combines a furan ring with a tetrahydroquinazoline-thione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of furan-2-carbaldehyde with 5,6,7,8-tetrahydroquinazoline-4-thione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazoline-thione moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The furan ring and quinazoline-thione moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)-1,3-thiazole: Another heterocyclic compound with a furan ring, known for its antimicrobial properties.
2-(Furan-2-yl)-1H-pyrazole: A compound with a furan ring and pyrazole moiety, studied for its anti-inflammatory and anticancer activities.
2-(Furan-2-yl)-1,3,4-oxadiazole: Known for its potential use in pharmaceuticals due to its diverse biological activities.
Uniqueness
2-(Furan-2-yl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its combination of a furan ring and a tetrahydroquinazoline-thione structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
61431-39-8 |
|---|---|
Fórmula molecular |
C12H12N2OS |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-5,6,7,8-tetrahydro-1H-quinazoline-4-thione |
InChI |
InChI=1S/C12H12N2OS/c16-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-15-10/h3,6-7H,1-2,4-5H2,(H,13,14,16) |
Clave InChI |
CDSOSXPCWHXEHI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=S)N=C(N2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)


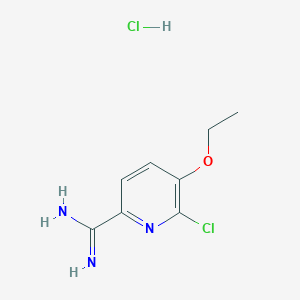
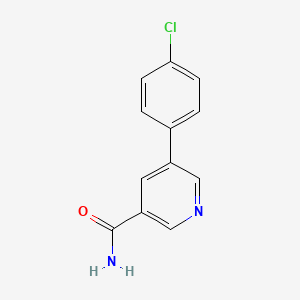

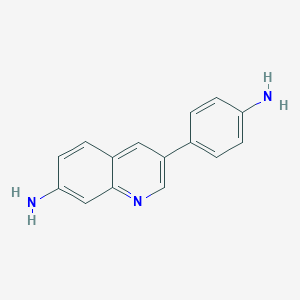
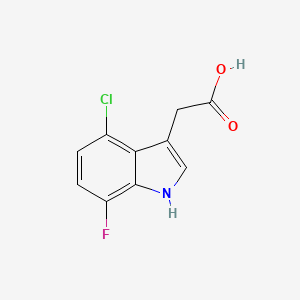
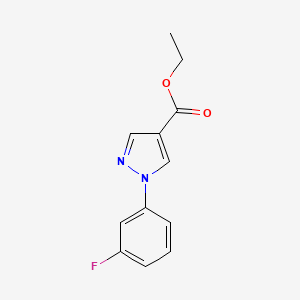
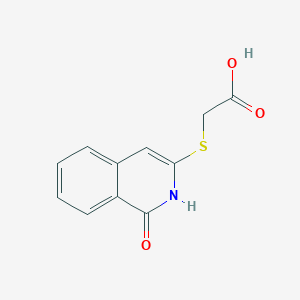
![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)


